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Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

Cat. No.: S548869

Drug Properties and Mechanism of Action

Vidofludimus calcium (development code IMU-838) represents an orally administered small molecule
therapy currently in clinical development for moderate-to-severe ulcerative colitis (UC) and other chronic
inflammatory conditions. As a next-generation immunomodulator, it exhibits a unique dual mechanism of
action that differentiates it from conventional immunosuppressive therapies [1]. The drug is formulated as

oral tablets with current clinical studies investigating 10 mg, 30 mg, and 45 mg dose strengths [2].

Molecular Characteristics and Pharmacokinetics

Vidofludimus calcium demonstrates favorable pharmacokinetic properties that support once-daily dosing
regimens. Phase 1 studies in healthy male subjects revealed dose-proportional pharmacokinetics across a
wide dose range (10-50 mg), with a geometric mean plasma half-life of approximately 30 hours at steady
state [3] [4]. Steady-state concentrations are achieved within 6-8 days of repeated dosing, with an
accumulation factor of approximately 2 [4]. The absorption of vidofludimus calcium is not significantly
impacted by food intake, providing dosing flexibility for patients [4]. Metabolism occurs primarily via

cytochrome P450 CYP2C8, with O-demethylation as the main metabolic pathway [4].
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Dual Mechanism of Action

Vidofludimus calcium exerts its therapeutic effects through two distinct but complementary biological

pathways:

¢ Dihydroorotate Dehydrogenase (DHODH) Inhibition: Vidofludimus calcium acts as a highly
selective inhibitor of the mitochondrial enzyme DHODH, which catalyzes the rate-limiting step in de
novo pyrimidine biosynthesis [2] [1]. This enzyme is critically required by rapidly proliferating and
metabolically active immune cells, such as activated T-lymphocytes and B-lymphocytes, to meet their
increased demands for RNA and DNA synthesis during immune activation [4]. DHODH inhibition
induces metabolic stress in hyperactive immune cells, leading to immediate blockade of pre-loaded
gene transcription (including pro-inflammatory cytokines) and, with prolonged inhibition, stabilization
of pro-apoptotic transcripts and eventual apoptosis of pathologically activated immune cells [4].
Importantly, resting lymphocytes can utilize the DHODH-independent salvage pathway to meet their
pyrimidine requirements, allowing for selective targeting of disease-relevant immune cells while

largely preserving normal immune function [4].

¢ Nuclear Receptor Related 1 (Nurrl) Activation: Beyond its DHODH inhibitory activity,
vidofludimus calcium functions as an activator of the transcription factor Nurr1, which represents
a novel neuroprotective pathway increasingly recognized as relevant to inflammatory and autoimmune
conditions [1]. Nurrl activation modulates immune responses by acting on microglia, astrocytes, and
neurons, resulting in reduced production of pro-inflammatory cytokines and direct neurotoxic
agents such as reactive oxygen species and nitric oxide [1]. This mechanism is associated with
potential neuroprotective effects that may be particularly relevant for central nervous system
inflammatory conditions, though it also contributes to the overall anti-inflammatory profile in

ulcerative colitis.

Table 1: Key Pharmacological Properties of Vidofludimus Calcium

Parameter Characteristics Clinical Significance
Primary Target Dihydroorotate dehydrogenase  Inhibits de novo pyrimidine synthesis in
(DHODH) activated lymphocytes
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Parameter Characteristics Clinical Significance

Secondary Target  Nuclear receptor related 1 Provides neuroprotective and additional anti-
(Nurrl) inflammatory effects

Administration Oral once-daily tablet Enhances patient compliance compared to

multiple daily dosing

Bioavailability Not affected by food Allows dosing without regard to meals

Half-life ~30 hours Supports steady drug levels with once-daily
dosing

Time to Steady 6-8 days Predictable pharmacokinetics after initial

State loading period

Metabolism Primarily CYP2C8 Potential for drug interactions with CYP2C8

inhibitors/inducers

Clinical Evidence in Ulcerative Colitis

The clinical development program for vidofludimus calcium in ulcerative colitis has progressed through
phase 2 trials, with the CALDOSE-1 study representing the pivotal controlled investigation of its efficacy

and safety profile in patients with moderate-to-severe active disease [2].

Phase 2 CALDOSE-1 Trial Design

The CALDOSE-1 trial was a phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-
finding study conducted across 78 sites in the United States and Europe [2] [5]. The trial employed a

sophisticated design consisting of two sequential treatment phases:

e Induction Phase: 263 adult patients (aged 18-80 years) with moderate-to-severe active UC were
randomized (1:1:1:1) to receive once-daily oral doses of vidofludimus calcium (10 mg, 30 mg, or 45
mg) or matching placebo for 10 weeks [2]. Eligible patients had confirmed active disease, defined by a

Mayo stool frequency score >2, Mayo rectal bleeding score >1, and modified Mayo endoscopy
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subscore >2 assessed by central blinded readers [2]. The population represented refractory cases, with
all participants having failed at least one prior UC therapy, including 17% with prior biologic exposure

[6].

e Maintenance Phase: Patients who achieved symptomatic remission (Mayo stool frequency subscore
of 0-1 and rectal bleeding subscore of 0) at week 10 were re-randomized to receive vidofludimus
calcium (10 mg or 30 mg) or placebo for an additional 40 weeks (total study duration of 50 weeks) [2].
During this phase, mandatory corticosteroid tapering was implemented for patients receiving

concomitant corticosteroids at induction entry [5].

The primary endpoint was the proportion of patients achieving clinical remission at week 10, defined as a
composite of symptomatic remission (rectal bleeding subscore of 0 and stool frequency subscore of 0 or 1)
plus endoscopic healing (modified Mayo endoscopy subscore of 0-1) [2]. Key secondary endpoints included
symptomatic remission, endoscopic healing, clinical response, symptomatic response, and changes in

biomarker levels (fecal calprotectin and C-reactive protein) [2].

Efficacy Outcomes

The efficacy results from the CALDOSE-1 trial demonstrated dose-dependent improvements in key
clinical endpoints, with particularly robust effects observed during the maintenance phase after corticosteroid

taper:

e Induction Phase Results: The primary endpoint of clinical remission at week 10 was achieved by
14% of patients in the combined vidofludimus calcium 30 mg/45 mg groups compared to 14% in the
placebo group [2]. However, a prespecified subgroup analysis of patients not receiving concomitant
corticosteroids revealed a more favorable response, with clinical remission rates of 12% for
vidofludimus calcium versus 4% for placebo [2]. This suggested that concomitant corticosteroid use

might have masked the treatment effect during induction.

e Maintenance Phase Results: At week 50, following corticosteroid taper, clear dose-dependent
efficacy was observed. Clinical remission rates were 27.8% for placebo, 42.3% for videfludimus
calcium 10 mg, and 61.5% for the 30 mg dose [7]. Statistical analysis confirmed the superiority of the

30 mg dose over placebo (p=0.0358), representing a 33.7% absolute improvement [7]. Importantly, the
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steroid-free clinical remission rates were identical to overall clinical remission rates, indicating

maintained efficacy without corticosteroid support [7].

¢ Endoscopic Outcomes: Endoscopic healing, a key prognostic indicator in UC, demonstrated a dose-
linear increase at week 50: 35.3% for placebo, 53.6% for vidofludimus calcium 10 mg, and 73.1%
for the 30 mg dose [7]. The 30 mg dose showed statistical superiority over placebo (p=0.0259), with

a 37.8% absolute improvement [7].

Table 2: Efficacy Outcomes at Week 50 (Maintenance Phase) in CALDOSE-1 Trial

Endboint Placebo Vidofludimus Calcium Vidofludimus Calcium
P (N=18) 10 mg (N=26) 30 mg (N=26)
Clinical Remission 27.8% 42.3% (11/26) 61.5% (16/26)
(5/18)
Steroid-free Clinical 27.8% 38.5% (10/26) 61.5% (16/26)
Remission (5/18)
Endoscopic Healing 35.3% 53.6% (15/28) 73.1% (19/26)
(6/17)
Steroid-free Clinical Remission 27.3% 38.5% (5/13) 66.7% (8/12)
in Corticosteroid Users* (3/11)

*Patients who received corticosteroids during induction phase

Safety and Tolerability

Vidofludimus calcium demonstrated a favorable safety profile consistent with observations in other clinical
trials across different indications [2] [7]. In the CALDOSE-1 trial:

e Common Adverse Events: The most frequently reported adverse events included headache (6%),
anemia (6%), vomiting (5%), and hypertension (5%), with incidences similar between active treatment
and placebo groups [2].

¢ Dose-Related Safety Observations: Hematuria was identified as a treatment-related adverse
event occurring in 6% of patients receiving the 45 mg dose during induction, but not observed at
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lower doses [2]. This finding is consistent with earlier phase 1 observations of hematuria at higher
doses, possibly related to uric acid crystallization in acidic urine [4].

e Serious Adverse Events: The incidence of serious adverse events was low and comparable across
treatment groups [2]. No increased rates of infections, liver enzyme elevations, renal events, or Hy's
Law cases were observed compared to placebo [7].

e Laboratory Parameters: No clinically significant alterations in routine laboratory parameters were
noted, supporting the selective immunomodulatory profile of vidofludimus calcium that appears
to spare fundamental physiological processes [2].

Experimental Protocols and Methodologies

Clinical Trial Protocol Summary

For researchers designing clinical trials with videfludimus calcium in inflammatory bowel diseases, the

following key methodological considerations from the CALDOSE-1 trial provide a validated framework:

¢ Patient Selection Criteria:

o Inclusion: Adults (18-80 years) with moderately-to-severely active UC confirmed by central
endoscopic review (modified Mayo endoscopy subscore =2), Mayo stool frequency score =2,
and rectal bleeding score =1 [2].

o Prior Treatment: Documented failure or intolerance to at least one conventional UC therapy
(aminosalicylates, immunomodulators, biologics, or corticosteroids) [2].

o Corticosteroid Use: Stable oral corticosteroid doses (prednisolone <20 mg/day or equivalent)
permitted during induction but mandatory taper during maintenance [2] [5].

e Concomitant Medications:

o Allowed: Stable oral aminosalicylates throughout study [2].
o Restricted: Immunomodulators (azathioprine, mercaptopurine, methotrexate) and biologics
required to be discontinued prior to randomization [2].

¢ Randomization and Blinding:

o Stratified randomization by previous biologic use and concomitant corticosteroid use [2].
o Double-blind procedures maintained through use of matching placebo and centralized
interactive web response system for treatment assignment [2].
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¢ Assessment Schedule:

o Induction Phase: Screening, baseline, day 1, day 7, week 2, week 6, and week 10 visits [2].
o Maintenance Phase: Every 4 weeks through week 50, with complete endoscopic and
biomarker reassessment at endpoint [2].

Biomarker Assessment Protocols

Comprehensive biomarker evaluations provide objective measures of inflammatory burden and treatment

response:

¢ Endoscopic Assessment:

o Central Reading: All endoscopic procedures recorded and assessed by blinded independent
central reviewers using the modified Mayo endoscopy subscore [2] [6].

o Adjudication Process: In cases of disagreement between two primary readers, a third
independent reader provides definitive assessment to ensure consistency [6].

o Photographic Documentation: Standardized photographic documentation of all endoscopic
procedures with representative images of each colonic segment [2].

e Laboratory Biomarkers:

o Fecal Calprotectin: Collected at baseline, week 10, and week 50; levels >250 ug/g indicate
active inflammation with mean baseline values approximately 1,320 ug/g in the CALDOSE-1
population [2] [6].

o C-reactive Protein (CRP): Serial measurements at each study visit to track systemic
inflammatory response [2].

o Pharmacokinetic Sampling: Blood samples for vidofludimus calcium plasma concentrations
collected at each study visit and quantified using validated liquid chromatography tandem
mass spectrometry [2] [4].

Preclinical Assessment Methodology

For researchers investigating the mechanistic basis of videfludimus calcium activity, the following in vitro

protocols have been employed:

e Mixed Lymphocyte Reaction Assay:
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o Purpose: Evaluate effects on T-cell proliferation and cytokine production in response to
allogeneic stimulation [6].

o Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors cultured with
allogeneic dendritic cells in the presence of vidofludimus calcium (0.1-10 pM) or vehicle
control [6].

o Measurements: T-cell proliferation via 3H-thymidine incorporation or CFSE dilution; cytokine
profiling via ELISA or multiplex immunoassay [6].

o Application: Demonstrated additive to synergistic effects when vidofludimus calcium
combined with anti-TNF antibodies, suggesting potential combination therapy opportunities [6].

e Macrophage Polarization Assay:

o Purpose: Assess induction of regulatory macrophage phenotypes [6].

o Methodology: Human monocyte-derived macrophages differentiated with M-CSF, then
polarized with IFN-y+LPS (M1) or IL-4 (M2) in the presence of vidofludimus calcium [6].

o Readouts: Surface marker expression (CD80, CD86, CD206, CD163) by flow cytometry;
cytokine secretion profiles (IL-12, IL-10, IL-1RA) [6].

o Findings: Vidofludimus calcium promotes regulatory macrophage development with
increased anti-inflammatory cytokine production [6].

The diagram below illustrates the dual mechanism of action of vidofludimus calcium and its downstream

effects on immune cell function:
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Vidofludimus Calcium
Oral Administration
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Click to download full resolution via product page

Diagram 1: Dual Mechanism of Action of Vidofludimus Calcium. The drug simultaneously inhibits
DHODH, blocking pyrimidine synthesis in activated immune cells, and activates Nurrl transcription factor,

promoting neuroprotective and anti-inflammatory effects.

Research Applications and Development Opportunities

Based on the accumulated clinical evidence and mechanistic insights, vidofludimus calcium presents several

promising research and development pathways for ulcerative colitis and related inflammatory conditions:

Steroid-Sparing Regimen Development
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The consistent observation that vidofludimus calcium demonstrates enhanced efficacy in the absence of
concomitant corticosteroids supports its development as a steroid-sparing agent in ulcerative colitis [5] [7].
This is particularly relevant given the well-documented adverse effects associated with chronic corticosteroid
use. The previous phase 2a ENTRANCE study provided preliminary evidence for this application, showing
that approximately 50% of steroid-dependent IBD patients could completely wean from corticosteroids
during vidofludimus calcium treatment, with an additional third achieving substantial corticosteroid dose
reduction [2] [8]. Future clinical trials could specifically enroll corticosteroid-dependent UC patients with

protocol-mandated corticosteroid taper to formally establish this indication.

Combination Therapy Strategies

Preclinical data suggests potential synergistic activity when vidofludimus calcium is combined with anti-
TNF biologics [6]. The mixed lymphocyte reaction assay demonstrated additive to superior effects when
vidofludimus calcium was combined with anti-TNF antibodies compared to either agent alone [6]. This
supports exploration of combination regimens in biologic-refractory populations or as initial combination
therapy for severe UC cases. The distinct mechanism of action of vidofludimus calcium, targeting
lymphocyte metabolism rather than specific inflammatory cytokines, provides a rational basis for such

combination approaches without anticipated overlapping toxicities.

Biomarker-Driven Patient Selection

The selective activity of vidofludimus calcium against hyperactive immune cells suggests potential for

developing biomarker strategies to identify patients most likely to respond. Research could focus on:

¢ Pyrimidine metabolic signatures in circulating immune cells
e DHODH expression levels in colonic tissue or peripheral blood mononuclear cells
¢ Nurrl pathway activation status in target tissues

Such approaches could potentially optimize trial design and eventual clinical use by enriching for

responsive populations, particularly important in a heterogeneous condition like ulcerative colitis.

Extended Inflammatory Bowel Disease Applications
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Given the shared immunopathogenic mechanisms between ulcerative colitis and Crohn's disease, the
demonstrated efficacy and safety profile of videfludimus calcium in UC supports its investigation in
Crohn's disease and other inflammatory bowel conditions [9]. Early clinical experience from the
ENTRANCE study included patients with both UC and Crohn's disease, showing comparable steroid-sparing
effects across both conditions [8]. The favorable safety profile, particularly the absence of increased infection
risk observed in clinical trials to date, positions vidofludimus calcium as a potentially attractive long-term

maintenance therapy for chronic inflammatory bowel conditions that require continuous treatment [7].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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